molecular formula C13H15N3O2 B1526909 Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate CAS No. 1283441-69-9

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate

Cat. No. B1526909
CAS RN: 1283441-69-9
M. Wt: 245.28 g/mol
InChI Key: FHOGTIYTHZRNRK-UHFFFAOYSA-N
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Description

“Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1283441-69-9 . It has a molecular weight of 245.28 and its IUPAC name is methyl 1- (2-cyano-4-pyridinyl)-4-piperidinecarboxylate .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate”, has been reported in the literature . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI code for “Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate” is 1S/C13H15N3O2/c1-18-13(17)10-3-6-16(7-4-10)12-2-5-15-11(8-12)9-14/h2,5,8,10H,3-4,6-7H2,1H3 .


Chemical Reactions Analysis

“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

It is stored at room temperature .

Scientific Research Applications

Synthesis of Antitubercular Agents

This compound serves as a crucial reactant in the synthesis of antitubercular agents. Tuberculosis (TB) remains a global health challenge, and the development of new antitubercular drugs is vital to combat drug-resistant strains of the TB-causing bacterium, Mycobacterium tuberculosis. Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is used to create novel compounds that can be tested for their efficacy against various strains of TB .

Aminopyrazine Inhibitors

In the field of medicinal chemistry, this chemical is used to synthesize aminopyrazine inhibitors. These inhibitors are studied for their potential therapeutic effects, particularly in the treatment of diseases where aminopyrazine derivatives show promising biological activity. The research focuses on developing inhibitors that can modulate enzyme activity or protein-protein interactions .

Naphthyridine Protein Kinase D Inhibitors

The compound is also instrumental in the creation of orally available naphthyridine protein kinase D inhibitors. Protein kinase D plays a significant role in various cellular processes, including cancer progression. By inhibiting this kinase, researchers aim to develop new cancer therapies that can be administered orally, improving patient compliance and treatment accessibility .

Asymmetric Hydrogenation Catalysts

Another application is in the synthesis of catalysts used for asymmetric hydrogenation. Asymmetric hydrogenation is a critical process in the production of chiral molecules, which are essential in the pharmaceutical industry. Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is used to produce scalable catalysts that can facilitate the hydrogenation of sterically demanding aryl enamide, leading to the creation of valuable chiral compounds .

Directed Transition Metal-Catalyzed sp3 C-H Activation

Researchers utilize this compound in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. This method is a part of a broader strategy to functionalize carbon-hydrogen bonds, which is a fundamental transformation in organic synthesis. The ability to selectively activate C-H bonds allows for the construction of complex molecules with high precision .

Development of Scalable Synthetic Methods

The compound is also pivotal in developing scalable synthetic methods for various chemical reactions. Scalability is a crucial aspect of chemical synthesis, especially when translating laboratory-scale reactions to industrial production. Researchers are exploring ways to use Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate to streamline synthetic routes and increase the efficiency of chemical processes .

Chemical Biology Probes

In chemical biology, this molecule is used to design probes that can help understand biological systems at the molecular level. By incorporating this compound into larger molecular structures, scientists can create probes that selectively bind to specific proteins or nucleic acids, thereby elucidating their function and interaction networks within the cell .

Material Science Applications

Lastly, the compound finds applications in material science, where it is used to synthesize novel materials with unique properties. For instance, it can be incorporated into polymers or small molecules that exhibit desirable characteristics such as conductivity, fluorescence, or biocompatibility, which are valuable in developing new materials for electronics, imaging, or biomedical devices .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl piperidine-4-carboxylate”, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-18-13(17)10-3-6-16(7-4-10)12-2-5-15-11(8-12)9-14/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGTIYTHZRNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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